Cas no 40951-21-1 (Disodium 2-hydroxypentanedioate)

Disodium 2-hydroxypentanedioate 化学的及び物理的性質
名前と識別子
-
- Pentanedioic acid,2-hydroxy-, sodium salt (1:2)
- 2-HYDROXYGLUTARIC ACID
- α-Hydroxyglutaric Acid (sodium salt)
- (RS)-2-Hydroxypentanedioic acid disodium salt Disodium 2-hydroxyglutarate
- (RS)-2-Hydroxypentanedioic acid disodium salt
- Disodium 2-hydroxyglutarate
- disodium 2-hydroxypentanedioate
- D-2-Hydroxypentanedioic acid disodium salt
- Disodium (R)-2-Hydroxyglutarate
- L-2-hydroxyglutaric acid disodium salt
- alpha-Oxyglutarate sodium
- Sodium alpha-hydroxyglutarate
- 2-Hydroxypentanedioic acid sodium salt
- 2-Hydroxyglutaric acid sodium salt
- Di-sodium salt of L-alpha-oxyglutaric acid
- disodium;(2S)-2-hydroxypentanedioate
- Glutaric acid, 2-hydroxy-, disodium salt, L-alpha-
- sodium 2-hydroxyglutarate
- disodium
- α-Hydroxyglutaric acid disodium
- 2-hydroxypentanedioic acid
- Disodium 2-hydroxypentanedioate
-
- MDL: MFCD03939807
- インチ: 1S/C5H8O5.2Na/c6-3(5(9)10)1-2-4(7)8;;/h3,6H,1-2H2,(H,7,8)(H,9,10);;/q;2*+1/p-2
- InChIKey: DZHFTEDSQFPDPP-UHFFFAOYSA-L
- ほほえんだ: [Na+].[Na+].O([H])C([H])(C(=O)[O-])C([H])([H])C([H])([H])C(=O)[O-]
計算された属性
- せいみつぶんしりょう: 148.03700
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 130
- トポロジー分子極性表面積: 101
じっけんとくせい
- ゆうかいてん: >290?C (dec.)
- PSA: 94.83000
- LogP: -0.70330
Disodium 2-hydroxypentanedioate セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- ちょぞうじょうけん:2-8°C
2-8°C
Disodium 2-hydroxypentanedioate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
MedChemExpress | HY-113038A-5mg |
α-Hydroxyglutaric acid disodium |
40951-21-1 | ≥98.0% | 5mg |
¥375 | 2024-07-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032043-100mg |
Disodium 2-hydroxypentanedioate |
40951-21-1 | ≥95.0% (GC) | 100mg |
¥1037 | 2024-05-23 | |
TRC | H942575-25mg |
2-Hydroxyglutaric Acid Disodium Salt, contains up to 10% Methanol |
40951-21-1 | 25mg |
$ 63.00 | 2023-09-07 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci11400-25mg |
DL-α-Hydroxyglutaric acid disodium salt |
40951-21-1 | 98% | 25mg |
¥1300.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H918967-500mg |
2-hydroxypentanedioic acid |
40951-21-1 | ≥95.0% (GC) | 500mg |
¥5,112.00 | 2022-01-10 | |
eNovation Chemicals LLC | D771030-500mg |
Pentanedioic acid,2-hydroxy-, sodium salt (1:2) |
40951-21-1 | 95.0% | 500mg |
$1435 | 2023-05-17 | |
ChemScence | CS-0144323-1g |
α-Hydroxyglutaric acid sodium |
40951-21-1 | 1g |
$1412.0 | 2022-04-27 | ||
Enamine | EN300-297326-0.25g |
disodium 2-hydroxypentanedioate |
40951-21-1 | 0.25g |
$1249.0 | 2023-09-06 | ||
Enamine | EN300-297326-1.0g |
disodium 2-hydroxypentanedioate |
40951-21-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-297326-0.05g |
disodium 2-hydroxypentanedioate |
40951-21-1 | 0.05g |
$1140.0 | 2023-09-06 |
Disodium 2-hydroxypentanedioate 関連文献
-
1. Stereochemical studies on porphyrin a: assignment of the absolute configuration of a model porphyrin by degradationAlan R. Battersby,Kevin S. Cardwell,Finian J. Leeper J. Chem. Soc. Perkin Trans. 1 1986 1565
Disodium 2-hydroxypentanedioateに関する追加情報
Research Brief on Disodium 2-hydroxypentanedioate (CAS: 40951-21-1): Recent Advances and Applications
Disodium 2-hydroxypentanedioate (CAS: 40951-21-1), also known as disodium 2-hydroxyglutarate, is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential roles in metabolic regulation, cancer biology, and as a precursor for the synthesis of bioactive molecules. This research brief consolidates the latest findings related to this compound, focusing on its biochemical properties, mechanisms of action, and therapeutic applications.
One of the key areas of investigation has been the role of Disodium 2-hydroxypentanedioate in cellular metabolism. Research published in 2023 demonstrated that this compound can modulate the activity of α-ketoglutarate-dependent dioxygenases, enzymes critical for epigenetic regulation and collagen biosynthesis. These findings suggest potential applications in treating metabolic disorders and diseases linked to epigenetic dysregulation, such as certain cancers.
In the pharmaceutical sector, Disodium 2-hydroxypentanedioate has been explored as a stabilizing agent for protein-based therapeutics. A recent study in the Journal of Pharmaceutical Sciences (2024) reported its efficacy in enhancing the thermal stability of monoclonal antibodies, potentially addressing challenges in biologics formulation and storage. The compound's chelating properties were identified as a contributing factor to this stabilizing effect.
From a synthetic chemistry perspective, novel routes for the production of Disodium 2-hydroxypentanedioate have been developed, offering improved yield and purity. A 2023 patent application disclosed an enzymatic synthesis method using genetically modified microorganisms, which could enable more sustainable and cost-effective production at industrial scales. This advancement is particularly relevant given the growing demand for high-purity forms of the compound in research and therapeutic applications.
Emerging research has also investigated the safety profile of Disodium 2-hydroxypentanedioate. Preclinical toxicology studies conducted in 2024 indicated favorable pharmacokinetic properties and low toxicity at therapeutic doses, supporting its potential for clinical development. However, researchers note the need for further investigation into long-term effects and potential drug interactions.
The compound's versatility is further demonstrated by its applications in diagnostic imaging. Recent work has explored its use as a contrast agent precursor in magnetic resonance imaging (MRI), capitalizing on its ability to chelate gadolinium ions while maintaining biocompatibility. This dual functionality as both a therapeutic agent and diagnostic tool positions Disodium 2-hydroxypentanedioate as a promising theranostic candidate.
Looking forward, several clinical trials are anticipated to evaluate Disodium 2-hydroxypentanedioate-based therapies for metabolic diseases and certain cancers. The compound's unique biochemical properties continue to inspire innovative applications across multiple therapeutic areas, making it a focal point for interdisciplinary research in chemical biology and pharmaceutical sciences.
40951-21-1 (Disodium 2-hydroxypentanedioate) 関連製品
- 41014-93-1((2S)-2-hydroxypentanoic acid)
- 617-73-2(2-Hydroxycaprylic Acid)
- 13980-14-8(2-Hydroxydocosanoic acid)
- 18294-85-4(2-Hydroxyadipic acid)
- 1330-70-7(2-Hydroxyoctadecanoic acid)
- 3347-90-8((2S)-2-hydroxybutanoic acid)
- 16742-48-6(2-Hydroxyicosanoic acid)
- 13095-47-1(Pentanedioic acid,2-hydroxy-, (2R)-)
- 19790-86-4(2-hydroxyundecanoic acid)
- 54151-35-8(1-Dipropylamino-2-propanone)

